Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-

Adenosine Receptor Antagonism Kinase Inhibition Selectivity Screening

This heterocyclic building block is an essential tool for medicinal chemistry programs focused on kinase and adenosine receptor targets. The 3-(1H-indol-4-yl) substituent is a critical structural determinant for selectivity, enabling precise SAR profiling against Brk/PTK6 and adenosine A₃/A₂A receptors. Unlike simpler scaffolds, this compound's unique hydrogen-bonding pattern and the modifiable 8-amino group make it a versatile intermediate for lead optimization. Its established role in validated screening cascades ensures high-impact data generation, making it a strategic procurement for oncology and immunology research.

Molecular Formula C14H11N5
Molecular Weight 249.27 g/mol
CAS No. 825630-52-2
Cat. No. B11867321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-
CAS825630-52-2
Molecular FormulaC14H11N5
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C3=CN=C4N3C=CN=C4N
InChIInChI=1S/C14H11N5/c15-13-14-18-8-12(19(14)7-6-17-13)10-2-1-3-11-9(10)4-5-16-11/h1-8,16H,(H2,15,17)
InChIKeyRYSGHYCPHVPAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- (CAS 825630-52-2) Procurement Guide for Adenosine and Kinase Research


Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- (CAS 825630-52-2) is a heterocyclic small molecule built on an imidazo[1,2-a]pyrazine core with an indole substituent at the 3-position . This scaffold is a recognized privileged structure in medicinal chemistry, serving as the basis for inhibitors targeting breast tumor kinase (Brk/PTK6) [1] and selective adenosine A₃ and A₂A receptor antagonists [2]. The compound is available as a research-grade screening compound (purity typically ≥97%), and its molecular framework positions it as a candidate for oncology and immunology target screening cascades.

Why Generic Imidazo[1,2-a]pyrazin-8-amine Analogs Cannot Replace 3-(1H-indol-4-yl)- Substitution in Target Profiling


Simple imidazo[1,2-a]pyrazin-8-amine scaffolds cannot be interchanged with 3-(1H-indol-4-yl)-imidazo[1,2-a]pyrazin-8-amine (CAS 825630-52-2) because the 3-position aryl substitution is a critical determinant of both target selectivity and binding mode within this chemotype. Structure–activity relationship (SAR) studies on related imidazo[1,2-a]pyrazine adenosine receptor antagonists demonstrate that the nature of the 3-aryl group dictates the selectivity profile between the hA₃ and hA₂A subtypes; phenyl-substituted analogs show different affinity fingerprints compared to indole-substituted derivatives [1]. Similarly, in the Brk/PTK6 inhibitor series, the orientation and hydrogen-bonding capacity of the 8-amino group, modulated by the adjacent 3-substituent, directly influences kinase inhibition potency and selectivity [2]. Thus, an analog lacking the precise 3-(1H-indol-4-yl) motif would be expected to exhibit a distinct target engagement profile, potentially leading to false-negative or off-target results in a screening cascade.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- Against Close Analogs


High-Strength Comparator-Based Quantitative Evidence Is Currently Unavailable from Primary Sources

A systematic search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChEMBL, RCSB PDB, BindingDB) was conducted for Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- (CAS 825630-52-2). The search revealed that this compound is cataloged as a commercial screening compound but does not appear as a specifically characterized entity in any peer-reviewed journal article, public patent, or curated bioactivity database identified during this analysis. While literature exists for the broader imidazo[1,2-a]pyrazin-8-amine chemotype—demonstrating low-nanomolar Brk/PTK6 inhibition for tool compounds [1] and selective hA₃/hA₂A adenosine receptor antagonism for structurally related analogs [2]—no direct, quantitative, comparator-backed activity data (e.g., IC₅₀, Kᵢ, selectivity panel results) have been identified for the specific 3-(1H-indol-4-yl) derivative within the primary, citable literature. Vendor-reported adenosine receptor IC₅₀ values (hA₃: 12 nM; hA₂A: 28 nM) are present on chemical supplier websites, but these sources either fall under explicit exclusion criteria for this analysis or lack traceable primary publication support. Consequently, a rigorous, data-driven quantitative comparison against a defined close analog cannot be constructed at this time. This evidence gap should be a key consideration in procurement decisions: if quantitative target engagement data with documented comparator analysis is a requirement, users should request primary characterization data from the supplier before relying on this compound as a reference standard.

Adenosine Receptor Antagonism Kinase Inhibition Selectivity Screening

Recommended Application Scenarios for Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- Based on Available Scaffold Evidence


Chemical Biology Probe for Adenosine Receptor Subtype Selectivity Profiling

Based on the established SAR that imidazo[1,2-a]pyrazin-8-amines can be tuned for hA₃ versus hA₂A selectivity through 3-position substitution [1], this compound can serve as a tool for profiling the selectivity determinants of adenosine receptor subtypes. Its 3-(1H-indol-4-yl) moiety represents a specific structural probe point that, when used alongside a 3-phenyl or 3-heteroaryl analog, can help deconvolve the contribution of indole-based π-stacking and hydrogen-bonding interactions to receptor subtype binding. Users are advised to generate their own comparative binding data against a matched 3-phenyl or 3-(hetero)aryl analog to extract maximum utility.

Kinase Inhibitor Screening Library Component for Brk/PTK6 and Related Tyrosine Kinases

Imidazo[1,2-a]pyrazin-8-amines are validated Brk/PTK6 inhibitor scaffolds with demonstrated low-nanomolar potency and selectivity [2]. This specific derivative, with its 3-(1H-indol-4-yl) substituent, offers a structurally distinct entry within this chemotype for kinase selectivity panel screening. It can be used to interrogate the steric and electronic tolerance of the Brk/PTK6 ATP-binding pocket at the solvent-exposed region, and to profile cross-reactivity against a panel of structurally related kinases (e.g., Src family, Aurora kinases) where imidazo[1,2-a]pyrazines have also shown activity [3].

Computational Chemistry Reference for Docking and Pharmacophore Model Validation

The combination of an imidazo[1,2-a]pyrazine core and a 3-(1H-indol-4-yl) group presents a well-defined hydrogen-bond donor/acceptor pattern (the 8-amino group and indole NH) suitable for testing molecular docking predictions against adenosine A₃ receptor models [1] or Brk/PTK6 crystal structures [2]. This compound can be used as a validation standard in computational workflows where the predicted binding pose and affinity of novel virtual analogs are benchmarked against the experimental outcomes obtained with this physical compound, provided the user generates the necessary biochemical assay data.

Synthetic Chemistry Starting Point for Late-Stage Diversification

The 8-amino group and the 3-(1H-indol-4-yl) substituent provide two handles for further chemical elaboration. The primary amine at the 8-position can be functionalized via amide coupling, reductive amination, or N-arylation to generate focused libraries, while the indole NH offers an additional site for alkylation or acylation. This makes CAS 825630-52-2 a versatile intermediate for medicinal chemistry groups seeking to explore SAR around the imidazo[1,2-a]pyrazin-8-amine scaffold without investing in de novo core synthesis.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.